3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Description
Properties
IUPAC Name |
3-methyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c1-7-6-10(17)16(11(7)18)9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWJSSPLWVZEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione typically involves the reaction of 3-methylpyrrole-2,5-dione with 4-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide. The reaction proceeds at elevated temperatures to yield the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in alcohols or alkanes .
Scientific Research Applications
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its biological activity, including its potential as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, affecting their function. This interaction can modulate various biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related pyrrole-2,5-diones, highlighting substituent variations and their implications:
Key Observations:
Substituent Position and Electronic Effects :
- The trifluoromethyl group at N1 in the target compound is strongly electron-withdrawing, increasing electrophilicity at the maleimide core compared to electron-donating groups like methoxy or alkyl chains .
- Halogenation (e.g., 3,4-dichloro in fluoroimide) enhances pesticidal activity but may reduce solubility .
Physical Properties :
- Pyrrole-2,5-diones with aromatic substituents (e.g., 4-CF₃-Ph) typically exhibit higher melting points (135–213°C) compared to aliphatic derivatives .
- The methyl group at the 3-position likely improves crystallinity, as seen in analogous compounds .
Biological Activity :
- Fluoroimide (3,4-dichloro derivative) is a commercial fungicide, suggesting that halogenation and aryl groups synergize for agrochemical efficacy .
- Azobenzene derivatives (e.g., (E)-1-(4-(phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione) demonstrate photoresponsive behavior, a property absent in the target compound due to the lack of an azo group .
Pharmacokinetic and Functional Comparisons
- Metabolic Stability : The trifluoromethyl group in the target compound may confer greater resistance to oxidative metabolism compared to compounds with labile substituents (e.g., 3-isobutyl in macrophage-active derivatives) .
Biological Activity
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione, also known as a trifluoromethyl-substituted pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that enhances its interaction with biological targets, making it a subject of various pharmacological studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 3-methyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
- Molecular Formula : C12H8F3N2O2
- CAS Number : 67094-29-5
The trifluoromethyl group contributes to the lipophilicity of the molecule, which is crucial for its biological activity. The presence of the pyrrole and carbonyl groups at positions 2 and 5 enhances its reactivity and potential interactions with various biological systems.
The mechanism of action for this compound involves its ability to bind to specific proteins and enzymes, modulating their activity. The trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions, potentially leading to therapeutic effects such as:
- Anti-inflammatory Activity : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation through interactions with growth factor receptors.
Biological Activity Studies
Numerous studies have investigated the biological activities of this compound. Below are some notable findings:
| Study | Biological Activity | Findings |
|---|---|---|
| Garmanchuk et al. (2013) | Anticancer | Demonstrated inhibition of colon cancer cell lines (GI50 ~ 1.0–1.6 × 10⁻⁸ M). |
| Kuznietsova et al. (2016) | Antioxidant | Showed significant antioxidant properties, indicating potential for reducing oxidative stress. |
| PMC6458214 (2019) | Tyrosine Kinase Inhibition | Identified as a potential inhibitor of EGFR and VEGFR2, which are critical in cancer progression. |
Case Studies
- Colon Cancer Inhibition : A study by Garmanchuk et al. highlighted the ability of this compound to inhibit the growth of various colon cancer cell lines. The compound's mechanism involved targeting ATP-binding domains of growth factor receptors, leading to reduced tumor growth in chemically induced models.
- Inflammatory Response Modulation : Research indicated that this compound could modulate inflammatory pathways by affecting cytokine production in immune cells. This suggests its potential utility in treating inflammatory diseases.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-1-[4-(trifluoromethyl)phenyl]pyrrole | Similar pyrrole structure without carbonyls | Moderate anticancer activity |
| 1-(4-(Trifluoromethyl)phenyl)-1H-pyrrole-2,5-dione | Contains a phenyl ring but lacks methyl substitution | Lower efficacy in anti-inflammatory studies |
Q & A
Q. What are the established synthetic routes for 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursors such as fluorinated aromatic compounds and maleimide derivatives. A common method includes:
- Step 1: Condensation of 4-(trifluoromethyl)aniline with maleic anhydride under acidic conditions to form the pyrrole-dione core.
- Step 2: Methylation at the 3-position using methyl iodide in the presence of a base (e.g., K₂CO₃).
- Optimization: Reaction yields (e.g., 38–62% in similar compounds ) depend on solvent polarity (DMSO or DMF preferred), temperature (80–120°C), and catalyst choice (e.g., Pd for cross-coupling steps). Purity is enhanced via recrystallization or column chromatography .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR: Essential for confirming substituent positions and electronic environments. For example, the trifluoromethyl group causes distinct deshielding in aromatic protons .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight and fragmentation patterns .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for determining crystal structures, especially to resolve bond angles and torsional strain in the pyrrole-dione core .
Advanced Research Questions
Q. How does the trifluoromethyl group influence electronic properties and reactivity in this compound?
The CF₃ group is strongly electron-withdrawing, which:
- Reduces electron density in the phenyl ring, enhancing electrophilic substitution resistance.
- Stabilizes reactive intermediates (e.g., radicals or carbocations) during synthesis.
- Modulates binding affinity in biological targets via hydrophobic interactions and dipole effects. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO gaps) .
Q. What methodological approaches are used to study its interactions with biological targets (e.g., enzymes or receptors)?
- Kinetic Assays: Measure inhibition constants (Ki) for enzymes like kinases or proteases. For example, pyrrole-diones inhibit SLK/STK10 kinases via maleimide-mediated covalent binding to cysteine residues .
- Molecular Dynamics (MD) Simulations: Predict binding modes and residence times in protein active sites.
- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies may arise from variations in:
- Assay Conditions: pH, temperature, or solvent (DMSO vs. aqueous buffers) affect compound stability.
- Cellular Context: Differences in cell lines or expression levels of target proteins.
- Metabolic Stability: Hepatic microsome assays can identify degradation pathways.
- Solution: Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) and report full experimental details .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
